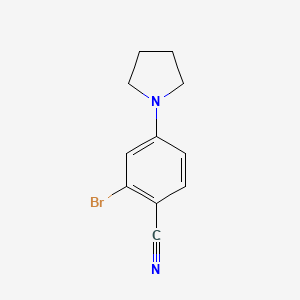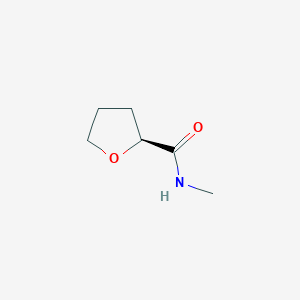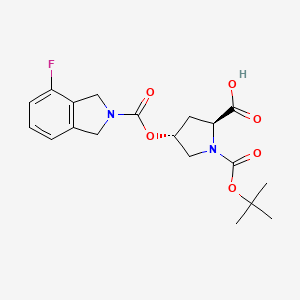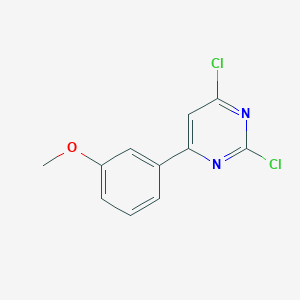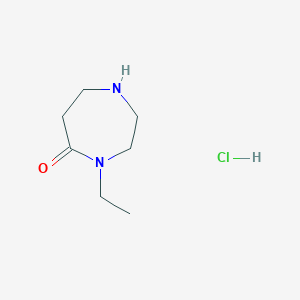
4-Ethyl-1,4-diazepan-5-one hydrochloride
Descripción general
Descripción
4-Ethyl-1,4-diazepan-5-one hydrochloride is a chemical compound . It is a solid substance and is considered an irritant .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-1,4-diazepan-5-one hydrochloride can be represented by the InChI code:1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical And Chemical Properties Analysis
4-Ethyl-1,4-diazepan-5-one hydrochloride is a solid substance . It has a molecular weight of 150.61 . The compound is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
- Gopalakrishnan et al. (2007) developed a method for rapidly converting 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones using hydroxylamine hydrochloride under microwave irradiation, demonstrating an efficient synthesis route for these compounds (Gopalakrishnan et al., 2007).
Novel Derivative Synthesis
- El Bouakher et al. (2013) presented an efficient synthesis leading to novel derivatives of pyrido-[1,4]-diazepines, indicating the versatility of diazepine compounds in creating diverse chemical structures (El Bouakher et al., 2013).
Organocatalytic Applications
- Barrett et al. (2023) explored the use of ethyl diazepane carboxylate as a catalyst in the oxy-Cope rearrangement of certain substrates, suggesting the potential catalytic applications of diazepane derivatives (Barrett et al., 2023).
Stereoselective Reactions and Hydrolysis
- Yang (1998) studied the alkaline hydrolysis mechanism of diazepam, a diazepine derivative, providing insights into the chemical behavior of similar compounds under varying pH conditions (Yang, 1998).
Crystallographic Studies
- Studies have also focused on the crystal structures of diazepine derivatives. For example, Dutkiewicz et al. (2012) analyzed the temperature-dependent ordering of the methyl group in a clotiazepam analogue, contributing to the understanding of structural dynamics in these compounds (Dutkiewicz et al., 2012).
Antibacterial and Antifungal Activities
- Gopalakrishnan et al. (2007) evaluated the antibacterial and antifungal activities of 2,7-diaryl-[1,4]-diazepan-5-ones, highlighting the potential biological activities of these compounds (Gopalakrishnan et al., 2007).
Safety And Hazards
4-Ethyl-1,4-diazepan-5-one hydrochloride is considered an irritant . Safety information provided by Ambeed, Inc. includes the following hazard statements: H302, H315, H319, H332, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-ethyl-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-9-6-5-8-4-3-7(9)10;/h8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFXIAMPBUOIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




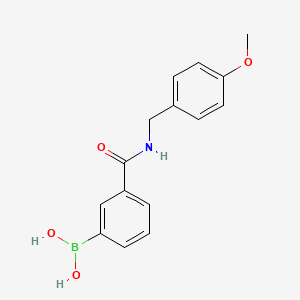

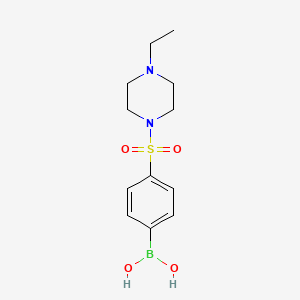
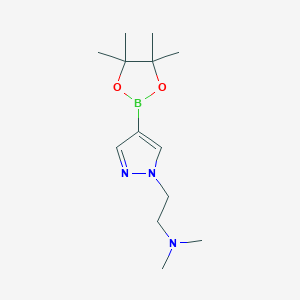
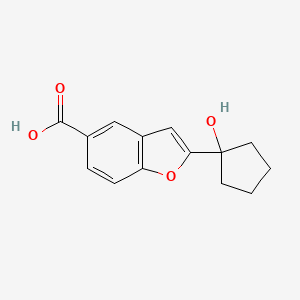
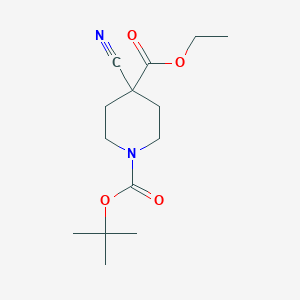
![5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399731.png)
![4-(5-Chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-6-(methylsulfinyl)-1,3,5-triazin-2-amine](/img/structure/B1399733.png)
